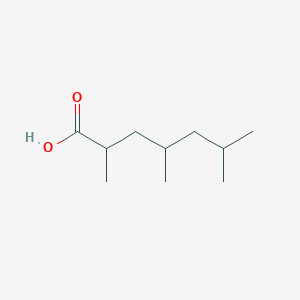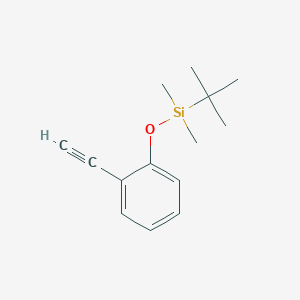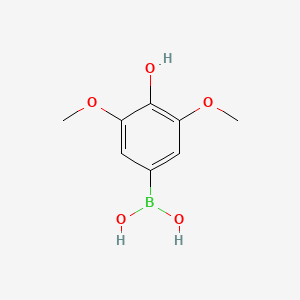
2,4,6-Trimethylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylheptanoic acid is an organic compound that belongs to the class of fatty acids. It is characterized by the presence of three methyl groups attached to the heptanoic acid chain at the 2nd, 4th, and 6th positions. This compound is notable for its structural uniqueness and its role in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylheptanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of its diastereomers. For instance, the synthesis of 3-hydroxy-2,4,6-trimethylheptanoic acid, a related compound, has been accomplished using commercially available pseudoephedrine propionamide in a six-step process with an average overall yield of 59% .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include macrolactonisation of heptapeptide precursors with specific reagents like PyAOP to achieve high yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trimethylheptanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylheptanoic acid has a wide range of applications in scientific research. It is used in the synthesis of complex natural products, such as callipeltin A, which exhibits potent cytotoxicity and antiviral activity . Additionally, this compound is valuable in studying the structure-activity relationships of fatty acids and their derivatives.
In the field of biology, this compound is utilized to investigate the metabolic pathways of fatty acids and their role in cellular processes. In medicine, it serves as a building block for developing therapeutic agents targeting various diseases. Industrially, this compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized through beta-oxidation, leading to the production of energy and other metabolites. The compound’s unique structure allows it to interact with enzymes and receptors involved in lipid metabolism, influencing various physiological processes .
Comparación Con Compuestos Similares
- 3-Hydroxy-2,4,6-trimethylheptanoic acid
- 2,4,6-Trimethylbenzoic acid
- Triheptanoin
Comparison: 2,4,6-Trimethylheptanoic acid is unique due to its specific methylation pattern, which distinguishes it from other similar compounds. For instance, 3-hydroxy-2,4,6-trimethylheptanoic acid contains an additional hydroxyl group, altering its chemical properties and reactivity . Triheptanoin, on the other hand, is a triglyceride form of heptanoic acid, used primarily for its metabolic benefits in treating fatty acid oxidation disorders .
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2,4,6-trimethylheptanoic acid |
InChI |
InChI=1S/C10H20O2/c1-7(2)5-8(3)6-9(4)10(11)12/h7-9H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
WXAIAUODLUHUAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)

amino}phenyl)propanoic acid](/img/structure/B13454869.png)
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)


![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)



